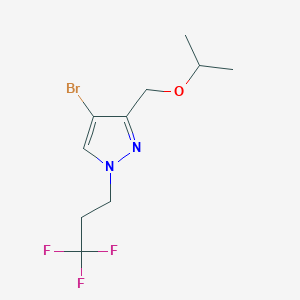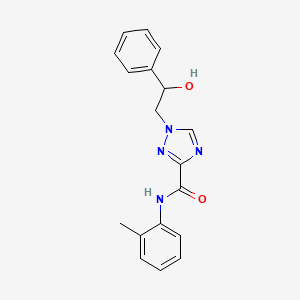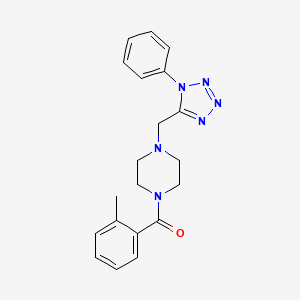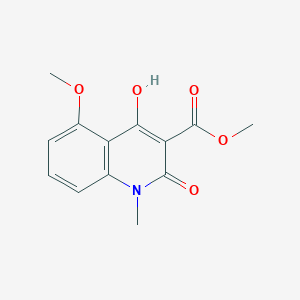
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with the GABA-A receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the binding of GABA to the receptor and increases its activity. This results in the inhibition of neuronal activity and the reduction of anxiety.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a significant effect on the biochemical and physiological processes in the body. This compound has been shown to reduce anxiety and increase the activity of the GABA-A receptor. It has also been shown to have anticonvulsant and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research involving 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is its potential use as a new drug for the treatment of anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another potential future direction is its use as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes. Additionally, this compound may have potential as a new anticonvulsant or sedative drug. Further research is needed to explore these potential applications.
In conclusion, 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several potential future directions for research involving this compound, including its use as a new drug for the treatment of anxiety disorders and as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction between 3,3,3-trifluoropropyl-2-bromo-2-methylpropanoate and 4-bromo-1H-pyrazole-3-carbaldehyde in the presence of sodium hydride and dimethylformamide. The reaction is carried out at a specific temperature and pressure to obtain the desired product.
Applications De Recherche Scientifique
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for the GABA-A receptor. This receptor is involved in the regulation of anxiety and is a target for various drugs used to treat anxiety disorders. Studies have shown that this compound has a high affinity for the GABA-A receptor and may have potential as a new drug for the treatment of anxiety.
Propriétés
IUPAC Name |
4-bromo-3-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-7(2)17-6-9-8(11)5-16(15-9)4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSKDZMAKLHKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)



![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)
![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)


![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)
